molecular formula C11H9NO3 B2400666 Methyl 2-cyano-3-oxo-3-phenylpropanoate CAS No. 3239-71-2

Methyl 2-cyano-3-oxo-3-phenylpropanoate

Cat. No.: B2400666
CAS No.: 3239-71-2
M. Wt: 203.197
InChI Key: MHXYWUNYSPAWFW-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H9NO3. It is a versatile intermediate used in various chemical syntheses due to its reactive functional groups, including a cyano group, a keto group, and an ester group. This compound is often utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with cyanoacetic acid, followed by esterification with methanol. The reaction typically requires a base such as sodium methoxide to facilitate the condensation and esterification processes.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals, dyes, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-oxo-3-phenylpropanoate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the keto group can undergo various transformations, including enolization and subsequent reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it a valuable intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-phenylpropanoate: Similar structure but lacks the cyano group.

    Ethyl 2-cyano-3-oxo-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-cyano-3-oxo-3-phenylpropanoate is unique due to the presence of both a cyano group and a keto group, which provide a combination of reactivity that is not found in many other compounds. This makes it particularly useful in the synthesis of a wide range of chemical products.

Properties

IUPAC Name

methyl 2-cyano-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9(7-12)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXYWUNYSPAWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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